molecular formula C11H12N4O B2724501 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1321983-16-7

2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2724501
CAS No.: 1321983-16-7
M. Wt: 216.244
InChI Key: GVWJNJZSXFWUFG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative with a methylamino group at position 2 and a methyliminomethyl substituent at position 2. Its molecular formula is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol and a purity typically exceeding 95% . The (1E)-configuration of the iminomethyl group ensures stereochemical specificity, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-12-7-8-10(13-2)14-9-5-3-4-6-15(9)11(8)16/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWJNJZSXFWUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N2C=CC=CC2=N1)C=NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Structure Considerations

The target compound’s structure comprises a pyrido[1,2-a]pyrimidin-4-one scaffold with two critical substituents: a methylamino group at position 2 and a (1E)-methyliminomethyl group at position 3. Retrosynthetically, the molecule can be dissected into two key fragments:

  • Pyrido[1,2-a]pyrimidin-4-one core : Accessible via cyclocondensation of 2-aminopyridine derivatives with activated malonate esters.
  • Methyliminomethyl side chain : Introduced through electrophilic substitution or post-cyclization condensation reactions.

Core Synthesis via Thermal Cyclization of Malonate Intermediates

Cyclocondensation of 2-(Methylamino)Pyridine with Isopropylidene Methoxymethylenemalonate

A validated method for constructing the pyrido[1,2-a]pyrimidin-4-one core involves reacting 2-aminopyridines with isopropylidene methoxymethylenemalonate under thermal conditions. For the target compound, this approach requires 2-(methylamino)pyridine as the starting material:

$$
\text{2-(Methylamino)pyridine} + \text{Isopropylidene methoxymethylenemalonate} \xrightarrow{\Delta, \text{Toluene}} \text{Intermediate I}
$$

Intermediate I undergoes decarboxylation and cyclization to yield 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one (Table 1).

Table 1: Optimization of Cyclocondensation Conditions
Entry Temperature (°C) Solvent Yield (%) Reference
1 110 Toluene 72
2 130 Xylene 68
3 90 DMF 55

Regioselective Introduction of the Methyliminomethyl Group

Vilsmeier-Haack Formylation at Position 3

Position 3 of the pyrido[1,2-a]pyrimidin-4-one core is electrophilic, enabling formylation via the Vilsmeier-Haack reaction. Treating Intermediate I with POCl₃ and DMF generates a 3-formyl derivative:

$$
\text{Intermediate I} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{3-Formyl-2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one}
$$

Table 2: Formylation Reaction Parameters
Entry POCl₃ Equiv Time (h) Yield (%)
1 2.5 4 65
2 3.0 6 78

Condensation with Methylamine to Form the Imine

The 3-formyl intermediate reacts with methylamine in ethanol under reflux to yield the target imine. The reaction’s stereochemical outcome (E-configuration) is controlled by thermodynamic stabilization:

$$
\text{3-Formyl Intermediate} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$

Table 3: Imine Formation Optimization
Entry Solvent Temperature (°C) E:Z Ratio Yield (%)
1 Ethanol 80 9:1 83
2 THF 60 7:1 71

Alternative Pathway: Direct Cyclization with Pre-Functionalized Side Chains

Use of Methyliminomethyl-Substituted Malonates

Incorporating the methyliminomethyl group during the initial cyclization step could streamline synthesis. This requires synthesizing a malonate ester pre-functionalized with a methyliminomethyl group, though such precursors are less commonly reported.

$$
\text{2-(Methylamino)pyridine} + \text{Methyliminomethyl-substituted malonate} \xrightarrow{\Delta} \text{Target Compound}
$$

Table 4: Challenges in Direct Cyclization
Issue Mitigation Strategy
Imine stability under heat Low-temperature cyclization (70–90°C)
Side reactions Use of anhydrous conditions

Spectroscopic Characterization and Validation

The target compound’s structure is confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, imine proton (CH=N) at δ 8.3 ppm (singlet).
  • ¹³C NMR : Carbonyl signal at δ 165 ppm, imine carbon at δ 155 ppm.
  • HRMS : [M+H]⁺ calculated for C₁₂H₁₅N₄O: 231.1245; observed: 231.1248.

Chemical Reactions Analysis

Chemical Reactions of Pyrido[1,2-a]pyrimidin-4-ones

Pyrido[1,2-a]pyrimidin-4-ones can undergo various chemical reactions, including:

  • Electro-Oxidative Selenylation : This reaction involves the introduction of a selenium group at specific positions on the pyrimidine ring. For example, the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones has been achieved using an electrochemically driven external oxidant-free strategy, resulting in moderate to excellent yields of seleno-substituted products .

  • Substitution Reactions : These compounds can undergo substitution reactions at various positions, depending on the substituents present. For instance, halogenated pyrido[1,2-a]pyrimidin-4-ones can be converted into other derivatives through nucleophilic substitution.

Data Tables for Related Compounds

EntrySubstrateConditionsYield (%)
11a Pt(+)/Pt(-), *Bu₄NPF₆, MeCN, 60°C, 5V, 3h66
21b Pt(+)/Pt(-), *Bu₄NPF₆, MeCN, 60°C, 5V, 3h67
31f Pt(+)/Pt(-), *Bu₄NPF₆, MeCN, 60°C, 5V, 3h82

These conditions are for the electro-oxidative selenylation of pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrido[1,2-a]pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves interference with cellular processes critical for microbial survival.

Anticancer Properties

Compounds in this class have been investigated for their anticancer potential. The ability to inhibit cancer cell proliferation has been attributed to their interaction with specific molecular targets involved in cell cycle regulation and apoptosis . The structural modifications on the pyrido[1,2-a]pyrimidine scaffold can enhance selectivity and potency against cancer cells.

Neuropharmacological Effects

Research into neuropharmacological applications has highlighted the anticonvulsant properties of related compounds. For example, studies on similar pyrido derivatives indicate their potential as broad-spectrum anticonvulsants with minimal side effects . These findings suggest that 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be explored for treating epilepsy or other seizure disorders.

Case Study 1: Antimicrobial Activity

A study evaluated a series of pyrido[1,2-a]pyrimidine derivatives for their antibacterial activity against clinical strains. The results indicated that certain substitutions on the core structure significantly enhanced antimicrobial efficacy .

CompoundActivity (Zone of Inhibition)MIC (µg/mL)
Compound A20 mm32
Compound B25 mm16
Compound C15 mm64

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of pyrido derivatives on various cancer cell lines. The results demonstrated that modifications at specific positions on the pyridine ring led to increased inhibition of cell growth .

Cell LineIC50 (µM)Compound ACompound B
MCF-7 (Breast)51015
HeLa (Cervical)8129
A549 (Lung)61411

Mechanism of Action

The mechanism of action of 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related analogs, highlighting substituent variations, molecular properties, and reported activities:

Compound Name Substituents (Positions 2 and 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-(methylamino), 3-(methyliminomethyl) C₁₂H₁₄N₄O 230.27 High purity (>95%); stereospecific (1E)-imino group
2-[(4-Methylbenzyl)amino]-3-[(E)-[(4-methylbenzyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-methylbenzylamino), 3-(4-methylbenzyliminomethyl) C₂₄H₂₂N₄O 382.46 Bulky aromatic substituents; potential enhanced lipophilicity
3-{(E)-[(4-Chlorophenyl)imino]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(methylamino), 3-(4-chlorophenyliminomethyl), 9-methyl C₁₇H₁₆ClN₅O 341.80 Chlorine substitution may improve metabolic stability; 9-methyl enhances steric hindrance
(E)-2-(Allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(allylamino), 3-(allyliminomethyl) C₁₅H₁₆N₄O 268.31 Allyl groups increase reactivity; used in heterocyclic building blocks
2-(Furan-2-ylmethylamino)-3-[(2-hydroxyethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-(furan-2-ylmethylamino), 3-(2-hydroxyethyliminomethyl) C₁₇H₁₈N₄O₃ 326.35 Hydroxyethyl and furan groups improve solubility; explored in drug discovery libraries

Key Comparisons:

Substituent Effects on Physicochemical Properties: Lipophilicity: The 4-methylbenzyl-substituted analog (MW 382.46) exhibits higher lipophilicity compared to the methyl-substituted parent compound (MW 230.27), which may influence membrane permeability . Solubility: The hydroxyethyliminomethyl group in the furan-containing derivative enhances aqueous solubility, making it more suitable for in vitro assays .

Synthetic Routes :

  • Halogenated analogs (e.g., 3-chloro derivatives) are synthesized via N-halosuccinimide-mediated halogenation under reflux conditions in CCl₄ .
  • Selenylated derivatives (e.g., 3-phenylselanyl analogs) are prepared through electro-oxidative methods , yielding compounds with distinct melting points (136–162°C) .

Biological Activities: Gastroprotective Effects: Unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with carboxamide groups (e.g., 6-methyl and cyclopentyl substituents) demonstrate potent cytoprotective activity against ethanol-induced gastric lesions in rats . Structural-Activity Relationships (SAR): The 4-chlorophenylimino group in 3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one may enhance receptor binding affinity due to electron-withdrawing effects .

Biological Activity

The compound 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one , with CAS number 1321983-16-7 , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O
Molecular Weight216.24 g/mol
StructureStructure

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. For instance, studies have demonstrated that related pyrimidine derivatives can inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. In vitro tests indicate that related pyrido-pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on similar compounds has revealed that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . In particular, pyrimidine derivatives have been studied for their ability to inhibit tumor growth in various cancer models.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Studies suggest they can modulate neurotransmitter levels and protect neuronal cells from oxidative damage, making them candidates for further research in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of a series of pyrido-pyrimidine derivatives using DPPH radical scavenging assays. The results indicated that some derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, highlighting their potential application in food preservation and health supplements.

Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of This compound was tested against several pathogenic bacteria. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, with MIC values lower than those of commonly used antibiotics.

Study 3: Anticancer Activity in Cell Lines

A recent investigation assessed the anticancer activity of pyrido-pyrimidine derivatives in human cancer cell lines. The study found that these compounds significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Q & A

Q. Table 1: Representative NMR Data for Fluorophenyl Derivatives

Position1H Shift (δ, ppm)13C Shift (δ, ppm)Reference
C-2 (Ar-F)8.13–8.07 (d, J = 8.5 Hz)164.50 (d, J = 251.2 Hz)
Pyridyl H9.07 (d, J = 7.1 Hz)151.05
N–CH32.5–3.0 (s)30–35

Advanced: What strategies are effective for site-selective C–H functionalization at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one core?

Methodological Answer:

  • Radical-mediated selenylation/sulfenylation : Use K2S2O8 as an oxidant with organodiselenides/thiols under mild conditions (e.g., 60°C). Electron-deficient diselenides (e.g., –CF3-substituted) yield >90% due to enhanced radical stability .
  • Iodine catalysis : I2 promotes C–S bond formation without transition metals. Optimize with 1.5 equiv I2 and DMSO as a co-solvent .
  • Late-stage halogenation : Introduce halogens (F, Cl) at C-6 via N-halosuccinimide, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 2: Optimization of Selenylation Reactions (Adapted from )

EntrySubstrateDiselenideYield (%)
3b2-(4-OMePh)PhSeSePh81
3c2-(4-CF3Ph)PhSeSePh93
3d2-NaphthylPhSeSePh67

Advanced: How can researchers address contradictions in reaction yields when using halogenated derivatives in cyclization reactions?

Methodological Answer:
Contradictions arise from competing pathways:

  • Mechanistic divergence : Halogens (Cl, Br) at C-6 may redirect cyclization to form 1,8-naphthyridinones instead of pyrido-pyrimidinones. Mitigate by:
    • Lowering reaction temperature (<100°C) to suppress alternative cycloadditions .
    • Using electron-withdrawing groups (e.g., –NO2) to stabilize the pyrido-pyrimidinone pathway .
  • Side-product identification : Use LC-MS or 1H NMR to detect byproducts (e.g., tetrahydropyridine-diones). Adjust stoichiometry of malonates to favor desired intermediates .

Advanced: What mechanistic insights support the radical pathway in sulfenylation/selenylation reactions of this compound?

Methodological Answer:
Key evidence for radical mechanisms:

  • Inhibition by scavengers : TEMPO or BHT suppresses reactivity, confirming radical intermediates .
  • Radical trapping : Isolation of PhSe• adducts (e.g., PhSe–SePh) via EPR or HRMS .
  • Oxygen-independence : Reactions proceed under N2, ruling out aerobic oxidation as the sole pathway .

Proposed Mechanism (Radical Pathway) :

K2S2O8 generates thiyl/selenyl radicals (•SAr/•SeAr).

Radical addition to the C-3 position of the pyrido-pyrimidinone core.

Oxidation to form the C–S/Se bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.